molecular formula C8H17N3O2S B13257850 1-(1-Methanesulfonylazetidin-3-yl)piperazine

1-(1-Methanesulfonylazetidin-3-yl)piperazine

Cat. No.: B13257850
M. Wt: 219.31 g/mol
InChI Key: ZKHOJGXDBYZSOQ-UHFFFAOYSA-N
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Description

1-(1-Methanesulfonylazetidin-3-yl)piperazine is a chemical compound with the molecular formula C₈H₁₇N₃O₂S. It is a piperazine derivative, which means it contains a piperazine ring structure. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is primarily used for research purposes and has shown potential in various scientific fields.

Preparation Methods

The synthesis of 1-(1-Methanesulfonylazetidin-3-yl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired compound .

For industrial production, the method involves nucleophilic substitution and cyclization under acid catalysis. This approach avoids the use of highly toxic or expensive reagents, making it suitable for large-scale production .

Chemical Reactions Analysis

1-(1-Methanesulfonylazetidin-3-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(1-Methanesulfonylazetidin-3-yl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Methanesulfonylazetidin-3-yl)piperazine involves its interaction with specific molecular targets. The compound is known to act as a GABA receptor agonist, which means it binds to and activates GABA receptors. This interaction leads to the modulation of neurotransmitter release and can result in various physiological effects .

Comparison with Similar Compounds

1-(1-Methanesulfonylazetidin-3-yl)piperazine can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H17N3O2S

Molecular Weight

219.31 g/mol

IUPAC Name

1-(1-methylsulfonylazetidin-3-yl)piperazine

InChI

InChI=1S/C8H17N3O2S/c1-14(12,13)11-6-8(7-11)10-4-2-9-3-5-10/h8-9H,2-7H2,1H3

InChI Key

ZKHOJGXDBYZSOQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CC(C1)N2CCNCC2

Origin of Product

United States

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